2-[(2,4,6-Trimethyl-3,5-dinitrophenyl)methylidene]propanedinitrile
Description
2-[(2,4,6-Trimethyl-3,5-dinitrophenyl)methylidene]propanedinitrile is a highly substituted aromatic compound featuring a central propanedinitrile (malononitrile) backbone conjugated to a 2,4,6-trimethyl-3,5-dinitrophenyl group. This structure combines electron-withdrawing nitro groups and electron-donating methyl substituents on the aromatic ring, creating unique electronic and steric properties.
Properties
Molecular Formula |
C13H10N4O4 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
2-[(2,4,6-trimethyl-3,5-dinitrophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C13H10N4O4/c1-7-11(4-10(5-14)6-15)8(2)13(17(20)21)9(3)12(7)16(18)19/h4H,1-3H3 |
InChI Key |
BVZCLKNADMEPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C)C=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,6-Trimethyl-3,5-dinitrophenyl)methylidene]propanedinitrile typically involves the condensation of 2,4,6-trimethyl-3,5-dinitrobenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,6-Trimethyl-3,5-dinitrophenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-[(2,4,6-trimethyl-3,5-dinitrophenyl)methylidene]propanedinitrile exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. It acts through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : In vitro studies conducted by the National Cancer Institute showed promising results against human tumor cells with mean GI50 values indicating effective growth inhibition .
2. Antimicrobial Properties
The compound's dinitrophenyl moiety enhances its interaction with microbial targets, making it a candidate for antimicrobial applications:
- Research Findings : Compounds with similar structures have been noted for their antibacterial and antifungal activities. The dinitro group can interfere with microbial metabolism, thereby inhibiting growth .
Material Science Applications
1. Synthesis of Novel Materials
The unique properties of 2-[(2,4,6-trimethyl-3,5-dinitrophenyl)methylidene]propanedinitrile make it suitable for the synthesis of advanced materials:
- Polymer Chemistry : It can be utilized as a monomer in the production of polymers with enhanced thermal stability and mechanical properties.
- Case Study : Research indicates that integrating such compounds into polymer matrices can improve their resistance to degradation under environmental stressors .
Toxicological Considerations
While exploring the applications of 2-[(2,4,6-trimethyl-3,5-dinitrophenyl)methylidene]propanedinitrile, it is crucial to consider its toxicological profile:
Mechanism of Action
The mechanism of action of 2-[(2,4,6-Trimethyl-3,5-dinitrophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
3-[(2,4,6-Trimethyl-3,5-dichloro)phenyl]-5-hydroxymethylisoxazole
- Structure : Features a dichlorinated phenyl ring (3,5-dichloro) with methyl groups at positions 2,4,6, coupled to a hydroxymethylisoxazole group.
- Key Differences :
- Substituents : Replaces nitro groups (in the target compound) with chlorine atoms, reducing electron-withdrawing effects.
- Backbone : Uses an isoxazole ring instead of propanedinitrile, altering reactivity (e.g., reduced dipolarophilicity).
- Synthetic Yield : Synthesized in 85% yield via reflux in tetrachloromethane, suggesting efficient cycloaddition pathways for such systems .
- Implications: The chloro-substituted analog may exhibit lower thermal stability but improved solubility in non-polar solvents compared to the nitro-substituted target compound.
[Chloro(phenyl)methylidene]propanedinitrile
- Structure : Contains a chloro-substituted phenyl group conjugated to propanedinitrile.
- Key Differences: Substituents: Lacks nitro and methyl groups, resulting in a simpler electronic profile. The single chlorine atom provides moderate electron withdrawal. Synonyms: Known as alpha-chlorobenzalmalononitrile, highlighting its use as a precursor in organic synthesis .
- Reactivity : The absence of nitro groups likely reduces its sensitivity to redox reactions compared to the target compound.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : The nitro groups in the target compound enhance its electron-deficient character, making it more reactive toward nucleophiles compared to chloro-substituted analogs .
Biological Activity
2-[(2,4,6-Trimethyl-3,5-dinitrophenyl)methylidene]propanedinitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 2-[(2,4,6-Trimethyl-3,5-dinitrophenyl)methylidene]propanedinitrile can be represented as follows:
- IUPAC Name : 2-[(2,4,6-trimethyl-3,5-dinitrophenyl)methylidene]propanedinitrile
- Molecular Formula : C13H12N4O4
- Molecular Weight : 288.26 g/mol
This compound features a dinitrophenyl moiety, which is known for its reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its potential as an antimicrobial and anticancer agent. The presence of the dinitrophenyl group is significant as it often enhances the biological activity of compounds through various mechanisms.
Antimicrobial Activity
Studies have indicated that derivatives of dinitrophenyl compounds exhibit antimicrobial properties. For instance:
- Mechanism : The dinitrophenyl group can disrupt bacterial cell membranes or interfere with metabolic pathways.
- Case Study : In vitro tests demonstrated that related compounds showed significant inhibition against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
Research has suggested that compounds with similar structures may possess anticancer properties by inhibiting specific enzyme pathways involved in tumor growth.
- Mechanism : The compound may inhibit malate dehydrogenase (MDH), which is crucial for cancer cell metabolism.
- Case Study : A related study found that certain dinitrophenyl derivatives inhibited MDH activity and demonstrated antitumor efficacy in xenograft models .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anticancer | Inhibition of metabolic enzymes (MDH) | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
In a study examining various dinitrophenyl compounds, it was found that those with higher electron-withdrawing groups exhibited enhanced antibacterial activity against Micrococcus luteus. The minimum inhibitory concentration (MIC) was determined to be as low as 2.0 µM for some derivatives .
Case Study 2: Anticancer Potential
A series of experiments conducted on xenograft models using colorectal cancer cells revealed that compounds similar to 2-[(2,4,6-trimethyl-3,5-dinitrophenyl)methylidene]propanedinitrile significantly reduced tumor size when administered at doses that inhibited MDH activity. This suggests a promising avenue for therapeutic development targeting cancer metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
